molecular formula C10H15N7O4 B3052129 2-(6-amino-8-hydrazinyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 3868-34-6

2-(6-amino-8-hydrazinyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B3052129
CAS No.: 3868-34-6
M. Wt: 297.27 g/mol
InChI Key: XMRQUQWRGIIBTK-UUOKFMHZSA-N
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Description

8-Hydrazinyl-9-pentofuranosyl-9h-purin-6-amine, also known as 8-Hydrazinoadenosine , is a chemical compound with the molecular formula C10H15N7O4 . It is an inhibitor of phosphodiesterase, which is a key enzyme in the regulation of numerous biological processes .


Molecular Structure Analysis

The molecular structure of 8-Hydrazinyl-9-pentofuranosyl-9h-purin-6-amine is characterized by a purine ring attached to a pentofuranosyl group and a hydrazine group . The average mass of the molecule is 282.256 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For 8-Hydrazinyl-9-pentofuranosyl-9h-purin-6-amine, the molecular formula is C10H15N7O4 . The average mass is 282.256 Da and the monoisotopic mass is 282.107666 Da .

Scientific Research Applications

  • Antibacterial Applications : A study by Govori (2017) investigated the antibacterial properties of compounds related to purine, which includes derivatives similar to 8-Hydrazinyl-9-pentofuranosyl-9h-purin-6-amine. This research suggests potential applications of these compounds in antibacterial treatments (Govori, 2017).

  • Synthetic Applications in Drug Development : Research by Bollier et al. (2018) focused on the synthesis of various C-8 and N-9 substituted purines. This research is relevant for developing diverse purine derivatives, potentially including 8-Hydrazinyl-9-pentofuranosyl-9h-purin-6-amine, which can be significant in drug development (Bollier et al., 2018).

  • Chemical Synthesis and Reactivity Studies : A study by Higashino, Yoshida, and Hayashi (1982) explored the reactivity of 9-phenyl-9H-purine-6-carbonitrile with various nucleophilic reagents, which may provide insights into the chemical behavior and potential applications of similar purine derivatives like 8-Hydrazinyl-9-pentofuranosyl-9h-purin-6-amine in synthesis and organic chemistry (Higashino, Yoshida, & Hayashi, 1982).

  • Potential Anticancer Activity : The work of Hassan et al. (2017) on the synthesis of novel fused purine analogues, including studies on 6-mercaptopurine derivatives, hints at the potential of purine derivatives in anticancer activity. This research may suggest possible applications for compounds like 8-Hydrazinyl-9-pentofuranosyl-9h-purin-6-amine in the field of oncology (Hassan et al., 2017).

  • Applications in Plant Growth Regulation : A study by El-Bayouki, Basyouni, and Tohamy (2013) on purine derivatives for potential plant-growth regulating properties indicates that purine-based compounds, potentially including 8-Hydrazinyl-9-pentofuranosyl-9h-purin-6-amine, could have applications in agriculture and plant biology (El-Bayouki, Basyouni, & Tohamy, 2013).

Mechanism of Action

8-Hydrazinyl-9-pentofuranosyl-9h-purin-6-amine acts as an inhibitor of phosphodiesterase . Phosphodiesterases are a group of enzymes that break down the phosphodiester bonds of cyclic nucleotides, playing a crucial role in various biological processes.

Future Directions

The future research directions for 8-Hydrazinyl-9-pentofuranosyl-9h-purin-6-amine could involve exploring its potential applications in biological systems given its role as a phosphodiesterase inhibitor . Further studies could also focus on its synthesis and the development of derivatives with enhanced properties.

Properties

CAS No.

3868-34-6

Molecular Formula

C10H15N7O4

Molecular Weight

297.27 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-8-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H15N7O4/c11-7-4-8(14-2-13-7)17(10(15-4)16-12)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H,15,16)(H2,11,13,14)/t3-,5-,6-,9-/m1/s1

InChI Key

XMRQUQWRGIIBTK-UUOKFMHZSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C(=N2)NN)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C(=N2)NN)C3C(C(C(O3)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=N2)NN)C3C(C(C(O3)CO)O)O)N

3868-34-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-amino-8-hydrazinyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 2
Reactant of Route 2
2-(6-amino-8-hydrazinyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 3
2-(6-amino-8-hydrazinyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 4
2-(6-amino-8-hydrazinyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 5
2-(6-amino-8-hydrazinyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 6
2-(6-amino-8-hydrazinyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

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